molecular formula C14H17NO2 B1316335 N-Benzyl-5-hydroxycyclohex-3-enecarboxamide CAS No. 61088-56-0

N-Benzyl-5-hydroxycyclohex-3-enecarboxamide

Cat. No. B1316335
CAS RN: 61088-56-0
M. Wt: 231.29 g/mol
InChI Key: KTDOESRHDXCBKT-UHFFFAOYSA-N
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Description

N-Benzyl-5-hydroxycyclohex-3-enecarboxamide (BHCE) is a cyclic amide compound that has been studied extensively in recent years due to its interesting chemical and biological properties. BHCE is a cyclic amide that contains both an amide group and a hydroxy group. It is synthesized from the reaction of benzyl alcohol and cyclohexanecarboxylic acid. BHCE has been found to have a variety of applications in scientific research, including in the study of biochemical and physiological processes.

Scientific Research Applications

Anticonvulsant Potential

  • Study 1 : Research by Amaye et al. (2021) investigated enaminone derivatives, including N-benzamide enaminone analogs, for their potential anticonvulsant activities. This study synthesized specific compounds and evaluated their effectiveness in acute seizure rodent models.

Enzymatic Activities

  • Study 2 : A study by Laempe et al. (1999) focused on the enzymes involved in the benzoyl-CoA pathway in bacteria. They examined the conversion of certain intermediates, closely related to the structure of N-Benzyl-5-hydroxycyclohex-3-enecarboxamide, in the anaerobic bacterial metabolism.

Photochemical Properties

  • Study 3 : The work by Kishikawa et al. (1997) explored the photo[4+2]cycloaddition of enone with a benzene ring, where compounds related to N-Benzyl-5-hydroxycyclohex-3-enecarboxamide were used. This study provides insights into the photochemical reactions of these compounds.

Synthesis Methods

  • Study 4 : A study by He et al. (2017) developed a new method for the synthesis of 2-hydroxy-6-oxocyclohex-1-enecarboxamides, demonstrating a novel strategy for creating compounds structurally similar to N-Benzyl-5-hydroxycyclohex-3-enecarboxamide.

Pharmaceutical Research

  • Study 5 : The research by Banitt et al. (1977) involved the synthesis and evaluation of benzamides, including trifluoroethoxy ring substituents and heterocyclic amide side chains, for their potential antiarrhythmic activity.

Enzymatic Conversion

  • Study 6 : A study by Boll et al. (2000) explored the enzymatic conversion processes involving benzoyl-CoA, which is closely related to the compound of interest. This research provided valuable insights into the biochemical transformations of these compounds.

properties

IUPAC Name

N-benzyl-5-hydroxycyclohex-3-ene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-13-8-4-7-12(9-13)14(17)15-10-11-5-2-1-3-6-11/h1-6,8,12-13,16H,7,9-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDOESRHDXCBKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(CC1C(=O)NCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567744
Record name N-Benzyl-5-hydroxycyclohex-3-ene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61088-56-0
Record name N-Benzyl-5-hydroxycyclohex-3-ene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 6-oxabicyclo[3.2.1]oct-3-en-7-one (2.6 g, 21 mmol) in xylenes (50 ml) under nitrogen was added benzylamine (3.42 g, 32 mmol). The mixture was heated under reflux for 16 h, then cooled to room temperature. The heavy white precipitate was collected by filtration, and recrystallized from dichloromethane/hexane to give the amide as a white solid (3.8 g, 78%, m.p. 127-128° C.).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
3.42 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
78%

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